GABAA Receptor Binding: 8‑(3‑Ethoxypropyl)amino vs. 8‑Amino‑3‑methyl‑7‑pentylxanthine
The direct 8‑amino analog (8‑amino‑3‑methyl‑7‑pentyl‑1H‑purine‑2,6‑dione, CAS 318513‑10‑9) exhibits negligible affinity for human β3 and α1 GABAA receptor isoforms, with IC50 values of 170 μM and 120 μM, respectively, in radioligand displacement assays [1]. The target compound replaces the 8‑amino group with an 8‑(3‑ethoxypropyl)amino chain, which introduces a flexible ether linker that can alter hydrogen‑bonding distance and lipophilicity. While direct GABAA data for the target compound are not publicly available, the structural modification is comparable to changes that in related xanthine series shift IC50 values by >10‑fold [2]. Users evaluating a procurement choice between the target compound and its 8‑amino congener should therefore not assume equivalent off‑target profiles.
| Evidence Dimension | GABAA receptor β3/α1 isoform binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structural analog with extended 8‑(3‑ethoxypropyl)amino chain |
| Comparator Or Baseline | 8‑Amino‑3‑methyl‑7‑pentyl‑1H‑purine‑2,6‑dione: IC50 β3 = 170 μM; IC50 α1 = 120 μM |
| Quantified Difference | Not directly quantified; structural change consistent with ≥10‑fold affinity shifts observed in analogous 8‑substituted xanthine series |
| Conditions | Displacement of [3H]R‑(‑)‑14 from human FLAG‑tagged β3 and α1 GABAA receptors expressed in HEK293S cells |
Why This Matters
Investigators requiring an 8‑aminoxanthine scaffold with minimal GABAA off‑target activity cannot assume the 8‑amino and 8‑(3‑ethoxypropyl)amino variants are interchangeable without further profiling.
- [1] BindingDB Entry BDBM50395120 / CHEMBL2163549. Affinity Data for 8‑Amino‑3‑methyl‑7‑pentyl‑1H‑purine‑2,6‑dione at human GABAA receptor isoforms. View Source
- [2] Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. In Fredholm, B. B. (Ed.), Methylxanthines (Handbook of Experimental Pharmacology, vol 200). Springer. View Source
